3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and various substituents including a fluoro and methoxy group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the sulfonamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially at the positions on the thiazole ring and the benzene ring. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It may have therapeutic potential due to its structural similarity to other bioactive compounds.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-fluoro-4-methoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide include other thiazole derivatives and sulfonamides. These compounds may share similar biological activities but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-24-17-8-7-15(11-16(17)19)26(22,23)20-10-9-14-12-25-18(21-14)13-5-3-2-4-6-13/h2-8,11-12,20H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUJGNHQALKBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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